Superior Base Stability in Cross-Coupling
The tert-butyl ester demonstrates superior resistance to base-catalyzed hydrolysis compared to its ethyl ester analog, a critical factor in Suzuki-Miyaura cross-couplings where basic conditions are necessary [1].
| Evidence Dimension | Base Stability (Qualitative) |
|---|---|
| Target Compound Data | Resistant to basic hydrolysis |
| Comparator Or Baseline | Ethyl ester (6-bromonicotinic acid ethyl ester) |
| Quantified Difference | Not quantified (class-level inference) |
| Conditions | Suzuki-Miyaura cross-coupling with aqueous base (e.g., Na2CO3 or K2CO3) |
Why This Matters
Superior base stability prevents premature ester hydrolysis, preserving the synthetic handle for subsequent transformations and reducing unwanted side reactions.
- [1] Chemical Forums. Topic: Tricky cross coupling. (2025). View Source
